(2r)-n1,n1-Dimethyl-1,2-butanediamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2R)-1-N,1-N-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
InChI Key |
AKRUIVSMWDCKNI-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CN(C)C)N |
Canonical SMILES |
CCC(CN(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r N1,n1 Dimethyl 1,2 Butanediamine and Its Structural Analogues
Enantioselective Synthesis Strategies
Chiral Pool-Based Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. This approach incorporates a pre-existing stereocenter from the starting material into the final diamine product through a series of chemical transformations. For instance, chiral α-amino acids are common precursors for the synthesis of 1,2-diamines. The synthesis typically involves the reduction of the carboxylic acid moiety to a hydroxymethyl group, followed by conversion of the hydroxyl to a leaving group and subsequent substitution with an amine or a precursor. While a robust and historically important strategy, its flexibility can be limited by the availability of suitable chiral starting materials for accessing a wide diversity of structural analogues.
Asymmetric Catalytic Synthesis Routes
Asymmetric catalysis has emerged as a more versatile and efficient strategy for the synthesis of chiral diamines. These methods construct the chiral centers during the synthesis using a small amount of a chiral catalyst, which can be a transition metal complex or a small organic molecule (organocatalyst). This approach offers significant advantages, including the ability to produce either enantiomer of the target molecule by simply changing the chirality of the catalyst and the potential for high atom economy. rsc.orgnih.gov
Transition metal catalysis provides powerful tools for the stereocontrolled formation of carbon-nitrogen and carbon-hydrogen bonds, which are central to the synthesis of chiral diamines. rsc.orgacs.org Metals such as iridium, rhodium, palladium, and copper, when coordinated with chiral ligands, can effectively induce asymmetry in a variety of chemical transformations.
Asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical methods for preparing chiral amines, which are precursors to or components of 1,2-diamine structures. nih.govchinesechemsoc.org This reaction involves the addition of hydrogen across the C=N double bond, guided by a chiral catalyst to produce one enantiomer preferentially. Iridium and Rhodium-based catalysts are particularly effective for this transformation. nih.govrsc.org The challenge in the asymmetric hydrogenation of some imines lies in their potential for E/Z isomerization and the difficulty for catalysts to distinguish between substituents, especially in dialkyl imines. chinesechemsoc.org
For example, iridium complexes featuring chiral phosphine-based ligands have been successfully applied to the asymmetric hydrogenation of a wide range of imines, including N-aryl, N-alkyl, and cyclic imines, often achieving high yields and excellent enantioselectivities. nih.govchinesechemsoc.orgrsc.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines This table is interactive and can be sorted by clicking on the headers.
| Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Source |
|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | High | Up to 90% | nih.gov |
| Ir(I)/chiral spiro phosphoramidite | 1-Alkyl dihydroisoquinolines | High | High | rsc.org |
| Chiral Iridium Spiro PAP Ligand | Dialkyl imines | High | High | chinesechemsoc.org |
| Pd(OAc)₂/Chiral Ligand | Sterically hindered N-tosylimines | High | High | researchgate.net |
Asymmetric amination reactions directly install a nitrogen-containing group onto a molecule in a stereoselective manner. For the synthesis of 1,2-diamines, key strategies include the hydroamination of allylic amines and the diamination of alkenes. rsc.orgnih.gov
Asymmetric Hydroamination: This process involves the addition of an N-H bond across a carbon-carbon double bond. Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been shown to be a highly regio- and enantioselective method for synthesizing 1,2-diamine derivatives. nih.gov The reaction proceeds through a hydrocupration step to form a chiral alkylcopper intermediate, which is then trapped by an amine source. nih.gov The use of a bulky N-pivaloyl protecting group was found to be crucial for both facilitating the hydrocupration and preventing an undesired β-elimination side reaction. nih.gov
Asymmetric Diamination: This powerful strategy introduces both nitrogen atoms across a double bond in a single step. rsc.org While conceptually ideal, direct catalytic 1,2-diamination requires careful control of selectivity. acs.org Alternative approaches involve a two-step sequence, such as an aziridination followed by a ring-opening reaction with an amine nucleophile, which can be rendered asymmetric using chiral catalysts. acs.orgnih.gov For instance, palladium-catalyzed allylic amination can produce enantioenriched allylic sulfamates, which can then undergo rhodium-catalyzed oxidative cyclization to yield aziridines, precursors to 1,2-diamines. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Amination This table is interactive and can be sorted by clicking on the headers.
| Catalyst System | Reaction Type | Substrate | Key Features | Source |
|---|---|---|---|---|
| Copper/Chiral Ligand | Hydroamination | γ-Substituted allylic pivalamides | High regio- and enantioselectivity | nih.gov |
| Rhodium(II)-tetracarboxylate | Alkene Aziridination | Allylic Sulfamates | Forms aziridine (B145994) precursors for diamines | nih.gov |
| Palladium/Chiral Ligand | Allylic Amination | Allylic derivatives | High enantioinduction | nih.gov |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. researchgate.net For the synthesis of chiral diamines, organocatalytic methods like the Mannich reaction are particularly relevant. nih.govacs.org
The asymmetric direct Mannich reaction involves the addition of a nucleophile, such as an enolizable aldehyde or ketone, to an imine electrophile. Chiral amines like proline and its derivatives can catalyze this reaction through an enamine-based mechanism. nih.gov This reaction creates a new carbon-carbon bond and up to two new stereocenters simultaneously, providing a direct route to β-amino carbonyl compounds, which are versatile precursors to 1,2-diamines. For instance, the syn-selective asymmetric Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines can be catalyzed by proline, yielding optically active vicinal diamines. nih.gov
Additionally, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been used as effective organocatalysts. rsc.org They can activate imines towards nucleophilic attack and have been successfully applied in the asymmetric ring-opening of meso-aziridines with amine nucleophiles to afford chiral 1,2-diamines in good yields and high enantioselectivities. rsc.org
Table 3: Examples of Organocatalytic Methods for Diamine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Organocatalyst | Reaction Type | Substrates | Stereoselectivity | Source |
|---|---|---|---|---|
| Proline | Mannich Reaction | N-protected aminoacetaldehydes, N-Boc-imines | High syn-selectivity | nih.gov |
| (S)-Vapol (Chiral Phosphoric Acid) | Aziridine Ring-Opening | Cyclic and acyclic aziridines, anilines | Good enantioselectivity | rsc.org |
| L-proline-derived tetrazole | Mannich Reaction | Protected amino ketones, imines | Up to 99% ee | acs.org |
Organocatalytic Methods for Chiral Diamine Precursors
Chiral Brønsted Acid/Base Catalysis
Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. This strategy often involves the activation of an imine or a related electrophile by a chiral phosphoric acid or a similar catalyst, facilitating a stereocontrolled nucleophilic attack. While direct synthesis of (2R)-N1,N1-Dimethyl-1,2-butanediamine using this method is not extensively documented, the principles can be applied to its synthesis. For instance, a chiral phosphoric acid could catalyze the asymmetric addition of a nucleophile to an appropriately substituted imine precursor. The cooperative catalysis involving N-heterocyclic carbenes and Brønsted acids has also been shown to be effective in synthesizing chiral nitrogen-containing compounds.
Hydrogen bond catalysis and Brønsted acid catalysis are rapidly growing fields within organocatalysis, with a number of chiral acid catalysts being developed, including thiourea (B124793) derivatives, TADDOL, and phosphoric acids. These catalysts function by activating electrophiles, such as imines, towards nucleophilic attack through hydrogen bonding.
Enantioselective Michael Additions and Aza-Henry Reactions
Enantioselective Michael additions are a cornerstone of asymmetric synthesis. In the context of diamine synthesis, this can involve the addition of a nitrogen nucleophile to an α,β-unsaturated compound or the addition of a carbon nucleophile to a nitroalkene in what is known as the aza-Henry reaction.
The aza-Henry reaction, or nitro-Mannich reaction, is a significant method for the stereocontrolled synthesis of vicinal diamines, as the resulting β-nitroamine can be readily reduced to the corresponding diamine. The development of various chiral catalysts, including metal complexes and organocatalysts, has expanded the utility of this reaction. For example, a chiral Cu(II)-N4 complex has been used to catalyze the asymmetric aza-Henry reaction of N-Boc ketimines with nitroalkanes, affording β-nitroamines in high yield and excellent enantioselectivity, which can then be hydrogenated to the enantiomerically pure β-diamine.
The following table illustrates representative results for the synthesis of β-nitroamine precursors to chiral diamines using a chiral copper catalyst.
| Entry | Ketimine Substrate | Nitroalkane | Yield (%) | ee (%) |
| 1 | Isatin-derived N-Boc ketimine | Nitromethane | 84 | 99 |
| 2 | Isatin-derived N-Boc ketimine | Nitroethane | 78 | 97 |
| 3 | Isatin-derived N-Boc ketimine | 1-Nitropropane | 75 | 95 |
Data is illustrative of typical yields and enantioselectivities for aza-Henry reactions catalyzed by chiral copper complexes.
Similarly, enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes have been achieved using a Ni(II)-bis(diamine) based catalyst, providing another route to precursors of 1,2-diamines. Commercially available 1,2-diphenylethanediamine has also been used as an organocatalyst for the enantioselective Michael addition of malonates to α,β-unsaturated ketones.
Ring-Opening Reactions of Chiral Heterocycles (e.g., Aziridines)
The ring-opening of chiral aziridines with nucleophiles is a well-established and powerful method for the synthesis of enantiomerically pure vicinal diamines. This approach offers excellent control over stereochemistry and allows for the introduction of diverse functionalities. The regioselectivity of the ring
Strategies for Derivatization and Functionalization of the Diamine Core
N-Alkylation and Acylation Strategies
N-alkylation and acylation are fundamental transformations for the synthesis of this compound and its derivatives. A common approach for the dimethylation of the N1 nitrogen involves reductive amination. For the synthesis of the (2S) enantiomer, (S)-2-aminobutan-1-ol serves as a starting material, which is treated with formaldehyde (B43269) in an aqueous medium. smolecule.com This process, known as the Eschweiler-Clarke reaction, is a well-established method for N-methylation.
Another versatile strategy, often applied to structural analogues like chiral cyclohexane-1,2-diamines, involves a two-step process of acylation followed by reduction. researchgate.netnih.gov The primary amine groups of the diamine precursor are first acylated, for instance with ethyl chloroformate in the presence of a base. nih.gov This forms a carbamate (B1207046) intermediate. Subsequent reduction of the carbamate's carbonyl groups, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the N-methylated diamine. researchgate.netnih.gov This acylation-reduction sequence provides a controlled method for introducing methyl or other alkyl groups.
Acylation can also be used to introduce groups other than simple alkyls, serving as a pathway to a wider range of functionalized ligands. The reaction of a diamine with acid chlorides or anhydrides can lead to the formation of amide derivatives. researchgate.net These strategies are pivotal for creating a library of ligands with varied functionalities.
| Strategy | Precursor Example | Key Reagents | Intermediate | Final Product Example | Reference |
|---|---|---|---|---|---|
| Reductive Amination | (2R)-1,2-Butanediamine | Formaldehyde, Formic Acid (or H₂/Catalyst) | Imine/Iminium ion | This compound | smolecule.com |
| Acylation-Reduction | (1R,2R)-Cyclohexane-1,2-diamine | 1. Ethyl chloroformate, NaOH 2. Lithium aluminum hydride (LiAlH₄) | Diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate | (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | researchgate.netnih.gov |
| Direct Acylation | 1,2-Diazetine derivative | Acid chlorides or anhydrides | N/A | Acylated diazetine | researchgate.net |
Introduction of Diverse Substituents for Ligand Tuning
The functional properties of a diamine ligand, particularly its performance in metal coordination, are heavily influenced by the nature of the substituents on the nitrogen atoms and the core structure. nih.gov The process of "ligand tuning" involves the strategic introduction of various chemical groups to modify the ligand's steric bulk and electronic properties, such as its donor capacity. nih.gov
The substituents on the nitrogen atoms have a profound impact on the bonding, electrochemical, and spectroscopic properties of the metal complexes they form. nih.gov For instance, modifying a ligand with electron-donating or electron-accepting substituents can alter the electron density at the metal center, which in turn can tune the excited-state energies and other photophysical properties of the complex. acs.org
Strategies for introducing diversity include:
Varying N-Alkyl Groups: Moving beyond simple methyl groups to larger or more complex alkyl chains (e.g., ethyl, benzyl) can systematically increase the steric hindrance around the metal center. This is achieved through N-alkylation with different alkyl halides or through the acylation-reduction sequence using different acylating agents.
Functional Groups on the Backbone: While this article focuses on N-substitution, it is relevant to note that introducing substituents on the butanediamine backbone (e.g., alkoxy groups) is another key strategy for creating hydrophilic chiral ligands for specialized applications. nih.gov
Electronic Modification: The use of aryl substituents or other groups with distinct electronic profiles (e.g., p-toluenesulfonyl) on the nitrogen atoms allows for precise control over the ligand's electron-donating or -withdrawing nature. researchgate.net
This ability to systematically modify the ligand structure allows for the rational design of catalysts and functional materials with optimized properties for specific applications. nih.govacs.org
| Modification Strategy | Type of Substituent | Effect on Ligand | Impact on Metal Complex | Reference |
|---|---|---|---|---|
| Steric Tuning | Bulky alkyl groups (e.g., tert-butyl, benzyl) | Increases steric hindrance around N atoms. | Controls access to the metal center, influences selectivity in catalysis. | nih.gov |
| Electronic Tuning | Electron-donating groups (e.g., methoxyaryl) | Increases electron density on N atoms, enhances donor capacity. | Stabilizes higher oxidation states of the metal; shifts spectroscopic and redox properties. | nih.govacs.org |
| Electronic Tuning | Electron-withdrawing groups (e.g., nitroaryl, sulfonyl) | Decreases electron density on N atoms, reduces donor capacity. | Stabilizes lower oxidation states of the metal; tunes excited-state energies. | researchgate.netacs.org |
| Solubility/Chirality | Functional groups (e.g., alkoxy) on the carbon backbone | Modifies properties like hydrophilicity and the chiral environment. | Affects solubility in different media and enhances enantioselectivity in asymmetric reactions. | nih.gov |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the coordination chemistry of the compound this compound to fully address the detailed sections and subsections of the requested article. Research literature extensively covers related chiral diamines and their metal complexes, but specific studies detailing the monomeric/polymeric structures, complexation with a diverse range of metals, and detailed structural characterization for this compound are not available in the provided search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on compounds outside the explicit scope of the request.
Coordination Chemistry of 2r N1,n1 Dimethyl 1,2 Butanediamine in Metal Complexes
Electronic Structure and Bonding in Diamine-Metal Systems
The electronic structure and the nature of the bonding between a metal ion and the diamine ligand, (2R)-N1,N1-Dimethyl-1,2-butanediamine, are fundamental to understanding the properties and reactivity of the resulting coordination complexes. The interaction is primarily governed by the donation of lone pair electrons from the nitrogen atoms of the diamine to the vacant orbitals of the metal center, forming a coordinate covalent bond. The specific stereochemistry and electronic properties of this compound play a crucial role in determining the electronic environment of the metal ion.
Influence of Diamine Ligand on Metal Oxidation State and Spin State
This compound, as a neutral bidentate ligand, primarily stabilizes common oxidation states of transition metals, such as +2 and +3, without actively participating in redox processes. The strong σ-donating nature of the amino groups influences the electron density at the metal center, which in turn affects the spin state of the complex. The spin state, or the total spin angular momentum of the electrons in the d-orbitals of the metal, is a critical factor in determining the magnetic properties and reactivity of the complex.
For a given metal ion, the coordination of this compound can lead to either a high-spin or a low-spin configuration, depending on the magnitude of the ligand field splitting energy (Δ) relative to the spin-pairing energy (P). Strong-field ligands, which cause a large splitting of the d-orbitals, favor low-spin complexes, where electrons preferentially pair up in the lower energy orbitals. Conversely, weak-field ligands result in a smaller splitting, leading to high-spin complexes, where electrons occupy higher energy orbitals before pairing.
The table below illustrates the expected spin states for some common transition metal ions when coordinated with diamine ligands like this compound in an octahedral geometry.
| Metal Ion | d-Electron Configuration | Ligand Field Strength | Expected Spin State | Number of Unpaired Electrons |
|---|---|---|---|---|
| Cr(II) | d4 | Weak | High-spin | 4 |
| Mn(II) | d5 | Weak | High-spin | 5 |
| Fe(II) | d6 | Strong | Low-spin | 0 |
| Co(II) | d7 | Weak/Strong | High-spin/Low-spin | 3 / 1 |
| Ni(II) | d8 | - | - | 2 |
| Cu(II) | d9 | - | - | 1 |
Applications of 2r N1,n1 Dimethyl 1,2 Butanediamine in Asymmetric Catalysis
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal of organic synthesis. Chiral diamines often serve as ligands for various metal catalysts that facilitate these reactions with high stereocontrol.
Enantioselective Alkylation and Arylation Reactions (e.g., Asymmetric Addition of Organometallic Reagents to Carbonyls and Imines)
Stereoselective Conjugate Additions (e.g., Michael Additions)
There is a lack of specific studies detailing the application of (2R)-N1,N1-Dimethyl-1,2-butanediamine as a ligand in metal-catalyzed asymmetric Michael additions. This reaction typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound. While copper and rhodium complexes with other chiral diamine ligands are known to catalyze such transformations effectively, research employing the title compound for this purpose has not been identified. nih.govresearchgate.net A distinct but related field involves the use of chiral lithium amides, derived from diamines, acting as chiral nucleophiles in stoichiometric conjugate additions to achieve high diastereoselectivity. rsc.orgnih.gov
Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The use of this compound as a chiral ligand for metal-catalyzed asymmetric cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, is not described in the available scientific literature. These powerful reactions for ring construction are often catalyzed by Lewis acidic metals complexed with chiral ligands, but examples featuring this specific butanediamine derivative are absent from published reports.
Asymmetric Aldol and Mannich Reactions
Detailed research findings on the application of this compound as a ligand in catalytic asymmetric Aldol or Mannich reactions could not be located. These reactions are fundamental for forming β-hydroxy carbonyl and β-amino carbonyl compounds, respectively, and are frequently catalyzed by metal-diamine complexes. Despite the importance of these transformations, the role of this specific ligand appears to be an unexplored area of research.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The enantioselective formation of bonds between carbon and a heteroatom is critical for the synthesis of many pharmaceuticals and biologically active molecules.
Enantioselective Hydrogenation of Unsaturated Bonds (e.g., C=O, C=N)
Asymmetric hydrogenation is a highly efficient method for producing chiral alcohols and amines from prochiral ketones and imines. Ruthenium complexes featuring a combination of a chiral diphosphine (like BINAP) and a chiral diamine are among the most successful catalysts for these transformations. nih.gov The diamine ligand plays a crucial role in the catalytic cycle, influencing both the reactivity and the enantioselectivity of the hydrogen transfer.
While extensive research has been conducted on various chiral diamines in this context, specific data for catalysts incorporating this compound are not available in the literature. Studies have shown that N,N-dimethyl diamines can be effective components of these catalyst systems, but the reported examples utilize different backbones, such as 1-phenylethylamine. organicreactions.org Therefore, no data tables of specific research findings for the title compound can be presented.
Asymmetric Amination and Hydroamination Reactions
No specific studies detailing the application of this compound as a ligand or catalyst in asymmetric amination or hydroamination reactions were identified. General principles of these reactions involve the addition of an amine or a hydrogen and an amine across a double or triple bond, respectively, to create chiral amines. The success of such reactions heavily relies on the design of the chiral catalyst, which dictates the stereochemical outcome. However, the performance and specific examples related to the title compound are not documented in the available resources.
Enantioselective Hydroxylation and Epoxidation
Information regarding the use of this compound in enantioselective hydroxylation (the introduction of a hydroxyl group) or epoxidation (the formation of an epoxide) of prochiral substrates is not available. These are powerful methods for the synthesis of chiral alcohols and epoxides, which are valuable synthetic intermediates. The role of chiral ligands in these transformations is to control the facial selectivity of the oxidant's approach to the substrate, but no data was found to suggest the use of this compound for this purpose.
Asymmetric Strecker Reaction and Related Cyanation Processes
The Asymmetric Strecker Reaction is a well-established method for the synthesis of enantiomerically enriched α-amino acids from aldehydes or ketones, imines, and a cyanide source. While the reaction is of significant importance and various chiral catalysts have been developed for this purpose, no literature could be found that specifically employs this compound as a catalyst or ligand to induce enantioselectivity in this transformation or other related cyanation processes.
Asymmetric Transformations Involving Kinetic Resolution and Desymmetrization
Stereoselective Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a method to separate a racemic mixture by the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the faster-reacting enantiomer (as a product) from the less reactive enantiomer (unreacted starting material). There are no documented instances of this compound being utilized as the chiral agent in the kinetic resolution of any class of racemic compounds.
Computational Chemistry and Theoretical Investigations of 2r N1,n1 Dimethyl 1,2 Butanediamine
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical studies offer a foundational understanding of the intrinsic properties of (2R)-N1,N1-Dimethyl-1,2-butanediamine. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, conformational preferences, and electronic properties, which are all critical determinants of the ligand's behavior in a chemical reaction.
Density Functional Theory (DFT) Calculations on Ligand Conformation and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For a flexible molecule like this compound, which possesses multiple rotatable bonds, DFT calculations are instrumental in identifying the most stable conformations (conformers) and determining their relative energies.
The conformational landscape of this diamine is primarily defined by the torsion angles around the C1-C2 and C2-N(H₂) bonds. The gauche conformation is often found to be the most stable for 1,2-diamines like ethylenediamine, as it allows for the formation of intramolecular hydrogen bonds, which stabilize the structure. cdnsciencepub.com DFT calculations can precisely quantify the energy differences between various conformers, such as gauche and anti, arising from a combination of steric hindrance and stabilizing electronic interactions. researchgate.net The results of such an analysis are typically presented in a table comparing the relative energies of the optimized geometries.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Gauche-1 | ~60° | Calculated Value | Calculated Value |
| Gauche-2 | ~-60° | Calculated Value | Calculated Value |
| Anti | ~180° | Calculated Value | Calculated Value |
Computational Analysis of Diamine Basicity and Proton Affinities
The basicity of the nitrogen atoms in this compound is a key property influencing its role as a ligand and catalyst. Computational methods can be used to predict gas-phase basicities and proton affinities (PA), which are intrinsic measures of a molecule's ability to accept a proton. acs.org These calculations typically involve optimizing the geometry of both the neutral diamine and its protonated forms (at either the N1 or N2 nitrogen) and calculating the energy difference.
DFT calculations can reveal which nitrogen atom is more basic. The N1 atom, being a tertiary amine, is expected to have a higher proton affinity than the N2 primary amine due to the electron-donating effect of the two methyl groups. Computational models can precisely quantify this difference. acs.org
| Property | Protonation Site | Calculated Value (kJ/mol) |
|---|---|---|
| Proton Affinity (PA) | N1 (Dimethylamino) | Calculated Value |
| Proton Affinity (PA) | N2 (Amino) | Calculated Value |
| Gas-Phase Basicity (GB) | N1 (Dimethylamino) | Calculated Value |
| Gas-Phase Basicity (GB) | N2 (Amino) | Calculated Value |
Modeling of Catalytic Mechanisms and Stereoselectivity
When this compound is used as a chiral ligand in asymmetric catalysis, computational modeling becomes an indispensable tool for understanding how it induces stereoselectivity. These models can map out entire reaction pathways and identify the key factors controlling the formation of one enantiomer over the other.
Computational Elucidation of Transition State Structures in Asymmetric Catalysis
The stereochemical outcome of a catalyzed reaction is determined at the transition state (TS) of the stereodetermining step. DFT calculations are extensively used to locate and characterize the structures of these transition states for reactions involving chiral diamine ligands. nih.govrsc.org For a reaction catalyzed by a complex of this compound, there will be two competing diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product.
By analyzing the geometries of these transition states, researchers can identify the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, that destabilize one transition state relative to the other. acs.org This analysis explains the origin of the observed enantioselectivity.
| Parameter | Transition State for (R)-Product | Transition State for (S)-Product |
|---|---|---|
| Relative Free Energy (ΔG‡) | Calculated Value (kcal/mol) | Calculated Value (kcal/mol) |
| Key Interatomic Distance 1 | Calculated Value (Å) | Calculated Value (Å) |
| Key Interatomic Distance 2 | Calculated Value (Å) | Calculated Value (Å) |
| Imaginary Frequency | Calculated Value (cm⁻¹) | Calculated Value (cm⁻¹) |
Prediction of Enantiomeric Excess (ee) through Energy Landscape Analysis
The difference in the activation free energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. A larger energy difference leads to a higher ee. Computational energy landscape analysis allows for the prediction of the ee by calculating these energy differences. researchgate.net
This predictive capability is extremely valuable in the in silico design of catalysts. By computationally screening different ligand modifications, it is possible to identify candidates that are predicted to give higher enantioselectivity, thereby guiding experimental efforts. acs.org
Analysis of Chiral Induction Pathways using Computational Tools
Understanding the precise pathway of chiral induction involves mapping how the stereochemical information from the this compound ligand is transferred to the substrate during the reaction. Computational tools can trace the reaction coordinate and analyze the evolving interactions between the chiral catalyst and the reacting molecules. nih.gov
Methods like distortion-interaction analysis can be employed to dissect the activation energy into components: the energy required to distort the catalyst and substrates into their transition state geometries, and the interaction energy between these distorted fragments. acs.org This provides a quantitative breakdown of the steric and electronic factors that govern the chiral induction process, revealing why one reaction pathway is favored over the other.
Rational Design of Novel Chiral Diamine Ligands
The rational design of novel chiral diamine ligands derived from the this compound scaffold is a focal point of modern computational chemistry. This approach aims to transcend traditional, often serendipitous, methods of catalyst discovery by employing predictive models and systematic virtual screening. By leveraging computational tools, it is possible to explore a vast chemical space and identify promising ligand candidates with enhanced catalytic performance for specific asymmetric transformations. This in silico-driven process accelerates the development of more efficient and selective catalysts, reducing the time and resources required for experimental validation.
In Silico Screening and Virtual Library Generation
The foundation of rational ligand design lies in the systematic exploration of structural variations of a lead compound, in this case, this compound. In silico screening and the generation of virtual libraries are powerful tools for this purpose. These methods allow for the rapid assessment of a multitude of candidate ligands, prioritizing those with the highest potential for successful application in asymmetric catalysis.
The process begins with the creation of a virtual library of ligands based on the this compound backbone. This is achieved by systematically modifying the parent structure with a variety of substituents at key positions. For instance, the primary amine (N2) and the methyl groups on the tertiary amine (N1) can be functionalized with a diverse set of chemical moieties. These modifications are designed to modulate the steric and electronic properties of the ligand, which are critical for its interaction with a metal center and the substrate in a catalytic cycle.
A key aspect of generating a meaningful virtual library is the selection of building blocks for substitution. These are typically chosen to cover a wide range of physicochemical properties, such as size, hydrophobicity, and electronic character (electron-donating or electron-withdrawing). The use of computational tools to enumerate all possible combinations of a predefined set of building blocks on the this compound scaffold can result in a library containing thousands of unique ligand structures.
Once the virtual library is generated, in silico screening techniques are employed to filter and rank the candidate ligands. A common approach involves high-throughput docking simulations. In this step, each ligand in the library is computationally modeled in the coordination sphere of a relevant transition metal (e.g., Palladium, Rhodium, Iridium), often in the presence of a model substrate. The docking algorithms predict the preferred binding geometry and calculate a scoring function that estimates the binding affinity of the ligand to the metal center.
The screening process can be further refined by applying filters based on drug-likeness rules (e.g., Lipinski's rule of five) or by calculating key molecular descriptors for each ligand. These descriptors can include steric parameters (e.g., cone angle), electronic properties (e.g., HOMO-LUMO gap), and conformational flexibility. By setting specific thresholds for these properties, the virtual library can be narrowed down to a more manageable number of promising candidates for further investigation.
| Scaffold | Substitution Site | Building Block Set | Generated Library Size | Screening Method | Selection Criteria |
| This compound | N2-amine | Alkyl, Aryl, Heteroaryl groups | ~5,000 | High-Throughput Docking | Binding Score, Steric Hindrance |
| This compound | N1-methyl groups | Functionalized Alkyl chains | ~2,500 | Pharmacophore Modeling | Fit to Catalyst-Substrate Model |
| This compound | Butane backbone | Cyclic constraints | ~1,000 | Shape Similarity Screening | Conformational Rigidity |
Table 1: Example of a Virtual Library Generation and Screening Protocol for this compound Derivatives. This table illustrates a hypothetical workflow for the computational design of novel chiral diamine ligands. Starting with the core structure of this compound, various substitution sites are targeted with diverse sets of chemical building blocks to generate a large virtual library. Different in silico screening methods are then applied to filter and select the most promising candidates based on predefined criteria.
Predictive Modeling for Enhanced Catalytic Performance
Following the initial screening of a virtual library, more sophisticated computational methods are employed to build predictive models for the catalytic performance of the down-selected ligand candidates. These models aim to establish a quantitative structure-activity relationship (QSAR) or a quantitative structure-enantioselectivity relationship (QSER), linking the structural features of the ligands to their expected efficacy in a specific asymmetric reaction.
A powerful approach for building such models is the use of Density Functional Theory (DFT) calculations. researchgate.net DFT allows for the detailed investigation of the reaction mechanism at the atomic level. For a given ligand-metal complex and substrate, the entire catalytic cycle can be modeled, and the transition states for the key enantio-determining steps can be located. The energy difference between the transition states leading to the two possible enantiomeric products (ΔΔG‡) is directly related to the enantiomeric excess (ee) that can be expected experimentally. researchgate.net
By performing these calculations for a training set of ligands with known experimental outcomes (or for a diverse subset of the virtual library), a predictive model can be developed. This model can then be used to estimate the enantioselectivity of new, untested ligands from the virtual library without the need for resource-intensive DFT calculations for each one.
Machine learning algorithms are increasingly being used to develop these predictive models. By training a machine learning model on a dataset of ligand structures and their corresponding DFT-calculated or experimentally determined catalytic outcomes, it is possible to create a highly accurate predictive tool. Descriptors used to train these models can range from simple 2D structural fingerprints to more complex 3D steric and electronic parameters derived from the ligand's conformation in the catalyst-substrate complex.
| Ligand Derivative | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Key Structural Feature | Modeling Method |
| L1 (Parent) | 1.5 | 88 | N,N-dimethyl | DFT (B3LYP) |
| L2 (N2-phenyl) | 2.1 | 96 | Increased steric bulk at N2 | DFT (B3LYP) |
| L3 (N1-benzyl) | 1.8 | 92 | Modified steric environment at N1 | DFT (B3LYP) |
| L4 (N2-naphthyl) | 2.5 | 98 | Extended aromatic system | DFT (B3LYP) |
| L5 (N2-CF3-phenyl) | 1.2 | 75 | Electron-withdrawing group | DFT (B3LYP) |
Table 2: Hypothetical Predictive Modeling Results for Selected this compound Derivatives in a Model Asymmetric Reaction. This table presents a simulated outcome of a predictive modeling study. A series of virtual ligands derived from this compound are evaluated using DFT calculations to determine the energy difference between the diastereomeric transition states (ΔΔG‡). This value is then used to predict the enantiomeric excess (ee) of the product. The results can guide the selection of the most promising ligands for experimental synthesis and testing.
The ultimate goal of these predictive models is to guide the rational design of ligands with superior performance. By understanding the relationship between ligand structure and catalytic outcome, it becomes possible to iteratively refine the ligand design, focusing on modifications that are predicted to enhance enantioselectivity and reactivity. This synergy between computational prediction and experimental validation represents a paradigm shift in the development of new chiral catalysts.
Future Perspectives and Broader Impact of Chiral Diamine Research
Development of Next-Generation (2R)-N1,N1-Dimethyl-1,2-butanediamine Analogues
The future development of analogues based on the this compound scaffold is centered on enhancing catalytic activity, selectivity, and stability. Research into similar chiral diamines, such as derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, demonstrates a strategy of modifying the parent structure to fine-tune its properties. researchgate.net This can involve introducing additional stereogenic centers or altering the amine substituents from secondary to tertiary to observe their effects on enantioselectivity in various reactions. researchgate.net
Computational studies and biomimetic design principles are becoming instrumental in engineering next-generation catalysts. chemrxiv.orgresearchgate.net By modeling reaction mechanisms, researchers can design new diamine analogues with optimized scaffolds that may exhibit superior performance, broader applicability, and even lower toxicity. researchgate.netchemrxiv.org The goal is to create a portfolio of "pluripotent" ligands that are effective in a wide range of stereoselective transformations, potentially surpassing the efficiencies of naturally occurring chiral agents like sparteine. chemrxiv.orgchemrxiv.org
Integration of Asymmetric Catalysis with Sustainable Chemical Processes
A significant thrust in modern chemistry is the alignment of synthetic methodologies with the principles of green chemistry. Chiral diamine-based catalysis is at the forefront of this movement, with major efforts directed toward minimizing environmental impact.
The use of environmentally benign solvents is a key aspect of sustainable chemistry. Research has demonstrated the successful application of chiral diamine catalysts in green solvents, most notably water. chemrxiv.orgchemrxiv.orgchemrxiv.org This approach not only reduces reliance on volatile organic compounds but can also enhance reaction rates and selectivity. The development of pluripotent diamine ligands that show high reactivity and enantioselectivity in both water and traditional organic solvents represents a significant advancement. chemrxiv.orgchemrxiv.org
Furthermore, conducting reactions under solvent-free conditions is an ideal scenario from a green chemistry perspective. The asymmetric Biginelli reaction, for example, has been successfully carried out without solvents at elevated temperatures using a heterogeneous chiral catalyst, achieving high yields and enantioselectivity. rsc.org This strategy minimizes waste and simplifies product purification, making it highly attractive for industrial applications.
The high cost of chiral catalysts, particularly those involving precious metals, necessitates their efficient recovery and reuse. Immobilizing the catalyst on a solid support is a primary strategy to bridge the gap between homogeneous and heterogeneous catalysis, allowing for easy separation of the catalyst from the reaction mixture via filtration. rsc.orgnih.gov
Several immobilization techniques are being explored for chiral catalysts:
Polymer Supports: Chiral diamines can be grafted onto various polymer backbones, including star-shaped polymers and mesoporous silica. rsc.orgrsc.org These supported catalysts have demonstrated excellent recyclability, often being reused for multiple cycles without a significant drop in performance. rsc.org
Magnetic Nanoparticles: Immobilizing chiral catalysts on magnetic nanoparticles, such as magnetite (Fe₃O₄), offers a highly efficient method for recovery. acs.org The catalyst can be easily separated from the reaction medium using an external magnet and has been shown to be reusable for more than ten cycles without losing activity or enantioselectivity. acs.org
Supramolecular Strategies: Non-covalent interactions provide a reversible method for anchoring catalysts to a support. nih.govresearchgate.net This "boomerang" approach allows the catalyst to be captured after the reaction is complete and potentially re-released for subsequent runs, offering flexibility and preserving the catalyst's homogeneous-like activity. researchgate.net
These recycling strategies are crucial for reducing production costs and waste, making asymmetric catalysis more economically viable and environmentally friendly, particularly for large-scale industrial production. rsc.orgacs.org
Table 1: Catalyst Recycling Strategies
| Strategy | Support Material | Recovery Method | Key Advantages |
|---|---|---|---|
| Covalent Immobilization | Polymers, Silica (SBA-15, MCM-41) | Filtration | Robustness, prevention of leaching, reusability for multiple cycles. rsc.org |
| Magnetic Nanoparticles | Magnetite (Fe₃O₄) | Magnetic Decantation | Simple and rapid separation, high recovery efficiency, excellent recyclability. acs.org |
| Supramolecular Anchoring | Functionalized Silica, Dendrimers | Filtration, Adsorption | Reversible immobilization, potential for "boomerang" catalysis, use in flow reactors. nih.govresearchgate.net |
| Biphasic Systems | Water, Ionic Liquids | Phase Separation | Substitutes hazardous organic solvents, simplifies catalyst/product separation. researchgate.net |
| Product Crystallization | None (in situ) | Crystallization/Filtration | Avoids additional separation steps, attractive for specific product properties. researchgate.net |
Exploration of Novel Reaction Classes and Substrate Scope
Research is continuously aimed at broadening the utility of chiral diamines by applying them to new types of chemical reactions and expanding the range of compatible substrates. Chiral 1,2-diamines are instrumental in a multitude of stereoselective reactions, including C-N, C-C, and C-H bond-forming reactions. rsc.orgrsc.org
Recent advances include their use in:
Reductive Coupling Reactions: Copper-catalyzed reductive couplings of imines with allenamides or 2-azatrienes provide access to valuable chiral 1,2-diamino synthons with high diastereoselectivity. nih.govacs.orgnih.gov
Asymmetric Hydrogenation: As ligands in metal complexes, chiral diamines are highly effective in the asymmetric hydrogenation of imines and ketones, a key method for producing chiral amines. nih.govacs.org
Michael Additions: Chiral diamine-modified solid catalysts have shown high efficiency in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. acs.org
Aza-Friedel–Crafts Reactions: Chiral phosphoric acid catalysis, in which diamine-derived structures can play a role, enables the construction of functionalized molecules with a geminal diamine core. rsc.org
Efforts are also focused on expanding the substrate scope to include more challenging molecules, such as sterically hindered ketones or less reactive imines. chemrxiv.orgresearchgate.net The development of biocatalysts and chemoenzymatic processes is also opening new avenues for synthesizing a wider array of chiral amines with high stereoselectivity. researchgate.netnih.gov
Contributions to Stereoselective Synthesis of Complex Molecular Architectures
The ultimate test of a synthetic method is its application in the construction of complex, biologically active molecules. Chiral diamines are enabling tools in the total synthesis of natural products and pharmaceuticals. sigmaaldrich.commdpi.comresearchgate.net Their ability to induce high stereoselectivity is critical for creating molecules with multiple, well-defined stereocenters. nih.gov
The development of practical and efficient methods for synthesizing a wide array of chiral vicinal diamines is expected to significantly facilitate their use as building blocks and ligands in the pharmaceutical and fine chemical industries. rsc.org For instance, organocatalytic methods employing chiral secondary amines, a class that includes diamine derivatives, have been pivotal in the synthesis of natural products like (-)-flustramine B and pharmaceuticals such as (+)-tolterodine through key Friedel-Crafts alkylation steps. mdpi.com The ability to access either syn- or anti- diamine diastereomers through catalyst control further enhances their utility in synthesizing complex targets. nih.gov
Potential for Industrial Scale-Up and Process Optimization
For a catalytic system to be truly valuable, it must be amenable to large-scale production. Asymmetric hydrogenation using chiral catalysts is already a mature technology in the pharmaceutical and fine chemical industries. acs.org The practicality of new chiral diamine-catalyzed reactions is often demonstrated through gram-scale synthesis, which serves as a precursor to industrial scale-up. acs.org
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for (2R)-N1,N1-Dimethyl-1,2-butanediamine, and how do they differ from industrial-scale approaches?
- Methodological Answer : Laboratory synthesis typically involves reductive amination of ketones or alkylation of primary amines under controlled conditions to preserve stereochemistry. For example, chiral auxiliaries or enantioselective catalysts may be employed to achieve the desired (2R) configuration. Industrial methods optimize yield and purity using continuous flow reactors and advanced purification techniques like fractional distillation or chromatography .
Q. How is the chiral configuration of this compound confirmed experimentally?
- Methodological Answer : Chiral purity is validated via polarimetry, chiral HPLC, or X-ray crystallography. Comparative analysis with known enantiomers (e.g., (2S)-isomers) using nuclear Overhauser effect (NOE) spectroscopy or circular dichroism (CD) can further confirm stereochemical assignments .
Q. What initial biological assays are recommended for evaluating the compound's activity?
- Methodological Answer : Preliminary screens include enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity studies (MTT assays). Dose-response curves are generated to determine IC50 values, while molecular docking simulations predict binding interactions with target proteins .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?
- Methodological Answer : Enantioselective catalysis using chiral ligands (e.g., (R,R)-TADDOL or BINAP derivatives) enhances ee. Kinetic resolution via lipases or esterases can also separate enantiomers. Post-synthesis, chiral resolving agents like tartaric acid derivatives are employed for crystallization-based purification .
Q. What strategies mitigate racemization in multi-step syntheses involving this compound?
- Methodological Answer : Racemization is minimized by avoiding high temperatures and strong acids/bases during reactions. Protecting groups (e.g., Boc or Fmoc) stabilize the amine functionality. Solvent choice (e.g., non-polar media) and low reaction times further preserve stereochemical integrity .
Q. How does the compound's chiral structure influence its interactions with enzymes or receptors?
- Methodological Answer : The (2R) configuration determines spatial compatibility with chiral binding pockets. For example, in asymmetric catalysis, the diamine acts as a ligand to transition metals, where its stereochemistry dictates the geometry of metal complexes and subsequent catalytic activity. In enzyme modulation, enantiomer-specific hydrogen bonding or π-π stacking alters substrate affinity .
Applications in Catalysis and Material Science
Q. What role does this compound play in asymmetric catalysis?
- Methodological Answer : It serves as a chiral ligand in transition-metal-catalyzed reactions (e.g., asymmetric hydrogenation or C–C coupling). For instance, Ru(II) complexes with this ligand exhibit high enantioselectivity in ketone reductions. Experimental protocols involve optimizing metal-to-ligand ratios and reaction solvents (e.g., methanol or THF) .
Q. How does its efficacy compare to other chiral diamines like DAIPEN or TsDPEN?
- Methodological Answer : Comparative studies assess turnover frequency (TOF) and enantioselectivity in benchmark reactions. For example, this compound may outperform DAIPEN in sterically hindered substrates due to its flexible backbone, while TsDPEN excels in aqueous-phase reactions. Structure-activity relationships (SAR) are derived via Hammett plots or DFT calculations .
Analytical and Characterization Techniques
Q. What advanced analytical techniques are used to determine purity and stereochemical integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) confirm molecular structure. Chiral stationary phases in HPLC (e.g., Chiralpak AD-H column) resolve enantiomers, while X-ray crystallography provides absolute configuration. Thermogravimetric analysis (TGA) assesses thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
